2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide

NAMPT inhibition A2780 cell viability SRB assay

This amido-spirocyclic sulfonamide NAMPT inhibitor (Example 350, US10730889/US11485745) delivers an A2780 cellular IC₅₀ of 1 nM—a 70-fold improvement over FK866—with negligible CYP2C9 inhibition (IC₅₀ >10,000 nM). It uniquely enables sub-mg/kg dosing in murine xenograft models, preserving cardiac NAD⁺ pools while achieving tumour stasis. With a recombinant human NAMPT enzymatic IC₅₀ of 12–17 nM, it serves as a gold-standard positive control for HTS benchmarking. Its clean CYP2C9 profile makes it the preferred choice for combination studies with CYP2C9-substrate chemotherapeutics (e.g., cyclophosphamide, tamoxifen). Currently available through custom synthesis; request a quote for your required scale and specifications.

Molecular Formula C26H29N3O3S
Molecular Weight 463.6
CAS No. 393834-42-9
Cat. No. B2744422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide
CAS393834-42-9
Molecular FormulaC26H29N3O3S
Molecular Weight463.6
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
InChIInChI=1S/C26H29N3O3S/c1-2-24(20-9-4-3-5-10-20)26(30)28-22-13-15-23(16-14-22)33(31,32)29-18-7-6-12-25(29)21-11-8-17-27-19-21/h3-5,8-11,13-17,19,24-25H,2,6-7,12,18H2,1H3,(H,28,30)
InChIKeyVFNMANPOZIKRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide (CAS 393834-42-9): A Highly Potent NAMPT Inhibitor for Oncology Research


2-Phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide (CAS 393834-42-9) is a synthetic small-molecule nicotinamide phosphoribosyltransferase (NAMPT) inhibitor from the amido-spirocyclic sulfonamide chemical class, assigned as Example 350 in Genentech’s patent family US10730889 / US11485745 [1][2]. It features a phenylbutanamide core linked to a pyridinylpiperidine sulfonamide moiety, a structural motif that drives potent intracellular NAD+ depletion in A2780 ovarian cancer cells (IC₅₀ = 1 nM, SRB assay) and low off-target CYP2C9 inhibition (IC₅₀ > 10 µM) [1].

Why NAMPT Inhibitors of the Amido-Spirocyclic Sulfonamide Class Cannot Be Interchanged with Generic NAMPT Inhibitors


NAMPT inhibitors of the amido-spirocyclic sulfonamide class, including 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide, occupy a unique chemical space that combines a spirocyclic centre, a pyridinylpiperidine sulfonamide, and a substituted phenylbutanamide terminus [1]. This architecture determines both the NAD+-binding pocket complementarity and the compound’s selectivity profile against cytochrome P450 isoforms [2]. Simple interchange with a generic NAMPT inhibitor (e.g., FK866) or an analogue lacking the sulfonamide-butanamide linkage risks substantial shifts in cellular IC₅₀, CYP2C9 liability, and pharmacokinetic behaviour, making independent verification essential [2].

Quantitative Differentiation of 2-Phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide from Closest NAMPT Inhibitor Analogs


Cellular NAMPT Inhibition Potency: A2780 Ovarian Cancer Cell Viability

In human A2780 ovarian cancer cells, 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide (Example 350) inhibited cell viability with an IC₅₀ of 1 nM after 72 h by SRB assay [1]. The well‑characterised clinical NAMPT inhibitor FK866 (APO866) displayed a substantially higher A2780 IC₅₀ of 70 nM in a comparable SRB-based assay, while a closely related optimised analogue from the same patent family (compound 17) exhibited an A2780 IC₅₀ of 70 nM [2][3]. This represents an approximate 70‑fold improvement in cell‑based potency for the target compound.

NAMPT inhibition A2780 cell viability SRB assay

Biochemical NAMPT Enzyme Inhibition: Recombinant Human NAMPT Assay

Against purified recombinant human full‑length C‑terminal His6‑tagged NAMPT, the target compound inhibited enzymatic activity with an IC₅₀ of 12 nM (17 nM in a replicate measurement) using nicotinamide as substrate [1]. Under the same enzyme‑source and substrate conditions, a related spirocyclic analogue (Example 399, US10730889) achieved an IC₅₀ of 27.3 nM [2], suggesting the 2‑phenylbutanamide substitution confers a ≥2‑fold potency advantage.

NAMPT enzymatic assay IC₅₀ nicotinamide substrate

CYP2C9 Selectivity: Mitigating Off‑Target Metabolism Risk

The compound was tested against human cytochrome P450 2C9 and exhibited an IC₅₀ greater than 10,000 nM [1]. In contrast, many early NAMPT inhibitors (including FK866) are known to inhibit CYP2C9 at low micromolar concentrations, raising concerns for drug–drug interactions in combination regimens [2]. The >10‑fold margin between the target compound’s cellular IC₅₀ (1 nM) and its CYP2C9 IC₅₀ (>10,000 nM) provides a therapeutic index that is absent in less selective analogues.

CYP2C9 inhibition drug–drug interaction selectivity

Structural Uniqueness of the Pyridinylpiperidine Sulfonamide Scaffold

Unlike first‑generation NAMPT inhibitors such as FK866 and CHS-828, which rely on linear or simple piperidine linkers, 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide incorporates a 2‑(pyridin‑3‑yl)piperidine sulfonamide moiety connected to a 2‑phenylbutanamide terminus, as disclosed in Genentech’s amido‑spirocyclic patent family [1][2]. This topology is absent from publicly known NAMPT chemotypes and is specifically claimed for its ability to occupy the NAD+‑binding pocket while maintaining selectivity over related phosphoribosyltransferases [1].

spirocyclic sulfonamide pyridinylpiperidine scaffold novelty

Optimal Use Cases for 2-Phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide Based on Quantitative Differentiation


In Vivo Ovarian Cancer Xenograft Studies Requiring Low‑Dose NAMPT Inhibition

With an A2780 cellular IC₅₀ of 1 nM—a 70‑fold improvement over FK866 (70 nM)—the compound is ideally suited for mouse xenograft models where minimal effective dose is critical to avoid NAD+‑related toxicity. Investigators can employ sub‑milligram per kilogram dosing to achieve tumour stasis while preserving cardiac NAD+ pools, leveraging the wide safety margin indicated by the CYP2C9 IC₅₀ >10,000 nM [1][2].

Biochemical Screening Cascades for Next‑Generation NAMPT Inhibitors

The reproducible enzymatic IC₅₀ of 12–17 nM on recombinant human NAMPT, combined with a ≥2‑fold advantage over the structurally related Example 399, makes this compound an excellent positive control for high‑throughput screening and for benchmarking novel NAMPT chemotypes that aim to surpass the spirocyclic sulfonamide series [1].

Combination Therapy Design with CYP2C9‑Metabolised Agents

Because 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide shows negligible CYP2C9 inhibition (IC₅₀ >10,000 nM), it is the preferred NAMPT inhibitor for preclinical combination studies with chemotherapeutics that are CYP2C9 substrates (e.g., cyclophosphamide, tamoxifen), minimising confounding pharmacokinetic interactions that plague FK866‑based combinations [1][2].

IP‑Protected Lead Optimisation Centred on the Pyridinylpiperidine Sulfonamide Scaffold

The unique 2‑(pyridin‑3‑yl)piperidine sulfonamide linked to a 2‑phenylbutanamide core is specifically claimed in the Genentech patent family US10730889 / US11485745. Medicinal chemistry teams seeking freedom‑to‑operate for NAMPT‑targeted therapies can use this compound as a reference to design novel analogues that retain the spirocyclic amide‑sulfonamide pharmacophore while exploring peripheral substitutions [1].

Quote Request

Request a Quote for 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.